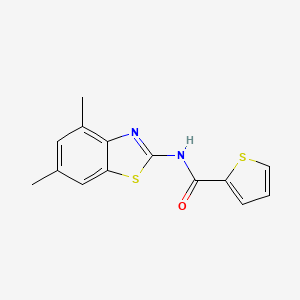

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .

Molecular Structure Analysis

The molecular structure of “N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide” is represented by the linear formula C11H12N2OS . The molecular weight of this compound is 220.295 .

Chemical Reactions Analysis

The chemical reactions of benzothiazole derivatives can be influenced by substituents at position-2 and -4 . These substituents may not only alter the orientation types but also shield the nucleophilicity of nitrogen .

Aplicaciones Científicas De Investigación

Scalable Synthesis for VEGFR Inhibitors

Researchers developed a scalable synthesis process for a VEGFR inhibitor, demonstrating a novel method for synthesizing kilogram quantities of complex molecules. This process involved key steps such as thiophenol alkylation/cyclization and stepwise imidazole synthesis, aiming at improving the scalability and efficiency of producing potential therapeutic compounds (R. Scott et al., 2006).

Diuretic Activity of Benzothiazole Derivatives

A study on biphenyl benzothiazole-2-carboxamide derivatives explored their in vivo diuretic activity. Among these derivatives, one particular compound showed promising results, highlighting the potential of benzothiazole derivatives in developing new diuretic agents (M. Yar & Zaheen Hasan Ansari, 2009).

Antimicrobial and Docking Studies

The synthesis and evaluation of thiophene-2-carboxamide derivatives for antimicrobial activities have been reported. These compounds were assessed through docking studies and showed significant antimicrobial properties, offering insights into the development of new antimicrobial agents (Sailaja Rani Talupur et al., 2021).

Antioxidant Studies

A study synthesized N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides and evaluated their antioxidant activities. The findings suggest that these compounds possess moderate to significant radical scavenging activity, indicating their potential as antioxidants (Matloob Ahmad et al., 2012).

Antibacterial and Antifungal Activities

Another research focused on thiophene-3-carboxamide derivatives, revealing their antibacterial and antifungal activities. The study emphasizes the potential of these compounds in developing new antimicrobial agents, supported by their biological activity profiles (Vasu et al., 2003).

Mecanismo De Acción

Target of Action

The primary target of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide Benzothiazole derivatives have been studied for their anti-tubercular activity . They have been found to inhibit the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .

Mode of Action

The exact mode of action of This compound It can be inferred from related studies that benzothiazole derivatives interact with their targets, such as the dpre1 enzyme, leading to inhibition of the enzyme’s activity .

Biochemical Pathways

The biochemical pathways affected by This compound Benzothiazole derivatives have been found to inhibit the dpre1 enzyme, disrupting the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall .

Result of Action

The molecular and cellular effects of This compound Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may lead to the death of mycobacterium tuberculosis cells .

Safety and Hazards

Propiedades

IUPAC Name |

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS2/c1-8-6-9(2)12-11(7-8)19-14(15-12)16-13(17)10-4-3-5-18-10/h3-7H,1-2H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKPPPJATWHBAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-4-{4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B2605270.png)

![1-[(2-Chlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2605278.png)

![2-chloro-N-[2-(isopropylamino)-2-oxoethyl]acetamide](/img/structure/B2605282.png)

![Ethyl 4-[2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamido]benzoate](/img/structure/B2605285.png)

![5-methyl-9-phenyl-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2605287.png)

![Tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-8-carboxylate](/img/structure/B2605288.png)

![8-Oxa-2-azaspiro[4.5]decan-4-ol](/img/structure/B2605289.png)

![[5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methanol](/img/structure/B2605293.png)